1-(cyclopropylsulfonyl)-N-(2-(4-fluorophenoxy)ethyl)azetidine-3-carboxamide 1-(cyclopropylsulfonyl)-N-(2-(4-fluorophenoxy)ethyl)azetidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1428351-92-1
VCID: VC6130367
InChI: InChI=1S/C15H19FN2O4S/c16-12-1-3-13(4-2-12)22-8-7-17-15(19)11-9-18(10-11)23(20,21)14-5-6-14/h1-4,11,14H,5-10H2,(H,17,19)
SMILES: C1CC1S(=O)(=O)N2CC(C2)C(=O)NCCOC3=CC=C(C=C3)F
Molecular Formula: C15H19FN2O4S
Molecular Weight: 342.39

1-(cyclopropylsulfonyl)-N-(2-(4-fluorophenoxy)ethyl)azetidine-3-carboxamide

CAS No.: 1428351-92-1

Cat. No.: VC6130367

Molecular Formula: C15H19FN2O4S

Molecular Weight: 342.39

* For research use only. Not for human or veterinary use.

1-(cyclopropylsulfonyl)-N-(2-(4-fluorophenoxy)ethyl)azetidine-3-carboxamide - 1428351-92-1

Specification

CAS No. 1428351-92-1
Molecular Formula C15H19FN2O4S
Molecular Weight 342.39
IUPAC Name 1-cyclopropylsulfonyl-N-[2-(4-fluorophenoxy)ethyl]azetidine-3-carboxamide
Standard InChI InChI=1S/C15H19FN2O4S/c16-12-1-3-13(4-2-12)22-8-7-17-15(19)11-9-18(10-11)23(20,21)14-5-6-14/h1-4,11,14H,5-10H2,(H,17,19)
Standard InChI Key NKXYHYWSHRAMAH-UHFFFAOYSA-N
SMILES C1CC1S(=O)(=O)N2CC(C2)C(=O)NCCOC3=CC=C(C=C3)F

Introduction

Chemical Identity and Structural Features

1-(Cyclopropylsulfonyl)-N-(2-(4-fluorophenoxy)ethyl)azetidine-3-carboxamide features a central azetidine ring (a four-membered nitrogen-containing heterocycle) substituted at the 3-position with a carboxamide group. The carboxamide nitrogen is further functionalized with a 2-(4-fluorophenoxy)ethyl chain, while the azetidine’s 1-position bears a cyclopropylsulfonyl moiety. Key structural elements include:

  • Azetidine core: Known for conformational rigidity, enhancing target binding selectivity .

  • Cyclopropylsulfonyl group: A sulfonamide derivative linked to a cyclopropane ring, which may improve metabolic stability and membrane permeability .

  • 4-Fluorophenoxyethyl side chain: Introduces aromaticity and electron-withdrawing properties, potentially influencing receptor interactions .

Synthetic Routes and Methodological Insights

While no direct synthesis of this compound is documented, analogous azetidine derivatives provide a framework for retrosynthetic analysis.

Key Synthetic Strategies

  • Azetidine Ring Construction:

    • Palladium-catalyzed C(sp³)-H arylation of azetidines enables stereospecific functionalization at the 3-position, as demonstrated in bicyclic azetidine syntheses targeting antimalarial agents .

    • Cyclization of β-amino alcohols or halides, followed by sulfonylation, is a common route to N-substituted azetidines .

  • Side-Chain Installation:

    • The 4-fluorophenoxyethyl group may be introduced via nucleophilic substitution between 2-chloroethylamine and 4-fluorophenol, followed by carboxamide coupling .

    • Cyclopropylsulfonyl groups are typically appended using sulfonyl chloride derivatives under basic conditions .

Representative Reaction Scheme

A hypothetical synthesis could proceed as follows:

  • Azetidine-3-carboxylic acid → Activation as acyl chloride.

  • Amide coupling with 2-(4-fluorophenoxy)ethylamine.

  • Sulfonylation at N1 using cyclopropylsulfonyl chloride.

Critical reaction parameters (e.g., catalysts, temperatures) would mirror those in analogous syntheses :

  • Pd(OAc)₂/Xantphos for C-H activation .

  • DIPEA or TEA as bases for sulfonylation .

Structure-Activity Relationships (SAR)

Although direct data for this compound are unavailable, SAR trends from related azetidine sulfonamides suggest:

Impact of Sulfonyl Groups

  • Cyclopropylsulfonyl moieties enhance plasma stability compared to linear alkylsulfonyl groups (e.g., half-life increases from 2.1 to 6.7 hr in murine models) .

  • Bulkier sulfonyl groups (e.g., adamantyl) reduce solubility but improve target affinity in kinase inhibitors .

Fluorophenoxyethyl Side Chain

  • 4-Fluoro substitution on phenoxy groups improves metabolic resistance to CYP450 oxidation compared to non-fluorinated analogs .

  • Ethyl linkers balance flexibility and rigidity, optimizing binding pocket accommodation .

Azetidine Conformation

  • 3-Carboxamide substitution biases the azetidine ring into a boat conformation, potentially enhancing interactions with flat binding sites (e.g., ATP pockets in kinases) .

Table 1: Comparative Biochemical Data for Analogous Azetidine Derivatives

CompoundTarget IC₅₀ (nM)Solubility (µg/mL)Plasma Stability (t₁/₂, hr)
BRD3914 (bicyclic azetidine) 12288.2
JAK1 inhibitor (patent example) 4.5155.9
Hypothetical target~10–50*~20–40*~6–9*
*Estimated based on structural similarity.

Pharmacological and Biochemical Profiling

Target Hypotheses

  • Kinase inhibition: Structural similarity to JAK1 inhibitors (e.g., patent EP3050882B1) suggests potential activity against JAK-STAT pathways .

  • Antiparasitic activity: Azetidine sulfonamides demonstrate multistage antimalarial effects via DHODH or PI(4)K inhibition .

ADMET Predictions

  • Absorption: Moderate Caco-2 permeability (Papp ~5 × 10⁻⁶ cm/s) due to sulfonamide polarity.

  • Metabolism: Likely CYP3A4/2D6 substrate; fluorophenoxy group reduces oxidative degradation.

  • Toxicity: Low hERG inhibition risk (predicted IC₅₀ > 30 µM) .

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